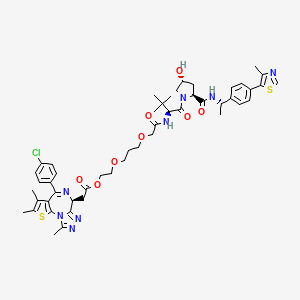

OARV-771

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H59ClN8O8S2 |

|---|---|

Molecular Weight |

987.6 g/mol |

IUPAC Name |

2-[3-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]propoxy]ethyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |

InChI |

InChI=1S/C49H59ClN8O8S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)53-37(45-56-55-31(5)58(45)48)23-40(61)66-21-20-64-18-9-19-65-25-39(60)54-44(49(6,7)8)47(63)57-24-36(59)22-38(57)46(62)52-28(2)32-10-12-34(13-11-32)43-29(3)51-26-67-43/h10-17,26,28,36-38,44,59H,9,18-25H2,1-8H3,(H,52,62)(H,54,60)/t28-,36+,37-,38-,44+/m0/s1 |

InChI Key |

CWTFXHWWWKKEQI-QQRWPDCKSA-N |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OCCOCCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of OARV-771: A Technical Guide to a Novel BET Degrader

For Immediate Release: A Deep Dive into the Pharmacodynamics and Mechanism of Action of the PROTAC BET Degrader, ARV-771.

This technical document provides an in-depth overview of the mechanism of action, experimental validation, and key quantitative data for ARV-771, a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) degrader. While the query specified OARV-771, the vast body of scientific literature points to ARV-771 as the canonical compound. This compound is described as a derivative with improved cell permeability, but the core mechanism remains consistent with ARV-771. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: PROTAC-Mediated Degradation

ARV-771 is a Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate specific target proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, ARV-771 actively triggers the degradation of its targets.

The molecule consists of three key components:

-

A BET-binding moiety that specifically recognizes and binds to the bromodomains of the BET family proteins: BRD2, BRD3, and BRD4.

-

A Von Hippel-Lindau (VHL) E3 ligase-binding moiety .[3]

-

A linker that connects the two binding moieties.

The mechanism proceeds as follows: ARV-771 simultaneously binds to a BET protein and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the BET protein with a chain of ubiquitin molecules. The polyubiquitinated BET protein is then recognized and degraded by the proteasome, effectively removing it from the cell.[4][5] This catalytic process allows a single molecule of ARV-771 to induce the degradation of multiple target protein molecules.

This degradation of BET proteins has critical downstream effects, most notably the suppression of the c-MYC oncogene and the Androgen Receptor (AR), leading to cell cycle arrest and apoptosis in cancer cells, particularly in models of castration-resistant prostate cancer (CRPC).[5][6][7]

References

- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. pnas.org [pnas.org]

- 4. Targeted protein degradation in cancers: Orthodox PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

OARV-771 vs. ARV-771: A Technical Deep Dive into a Key PROTAC Modification

For Immediate Release

In the rapidly evolving field of targeted protein degradation, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor for enhancing therapeutic efficacy. This technical guide provides an in-depth comparison of two closely related BET (Bromodomain and Extra-Terminal domain) protein degraders, ARV-771 and OARV-771, for researchers, scientists, and drug development professionals. The core distinction lies in a strategic amide-to-ester substitution, which significantly improves the cell permeability of this compound.[1][2][3][4]

Core Structural Difference: The Amide-to-Ester Substitution

The primary structural difference between this compound and ARV-771 is the replacement of an amide bond with an ester bond in the linker region that connects the BET-binding moiety to the VHL E3 ligase ligand.[1][2][3] This seemingly subtle modification has profound implications for the molecule's physicochemical properties, most notably its ability to traverse the cell membrane.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the performance of ARV-771 and this compound.

| Compound | Target Protein | DC50 (nM) | Cell Line |

| ARV-771 | BRD2 | < 5 | 22Rv1 |

| BRD3 | < 5 | 22Rv1 | |

| BRD4 | < 5 | 22Rv1 | |

| This compound | BRD2 | 1 | MV4;11 |

| BRD3 | 4 | MV4;11 | |

| BRD4 | 6 | MV4;11 |

Table 1: Comparative Degradation Potency (DC50). DC50 values represent the concentration of the compound required to degrade 50% of the target protein.

| Compound | Permeability (Pe, 10⁻⁶ cm/s) | Fold Increase vs. ARV-771 |

| ARV-771 | Not explicitly stated, used as baseline | 1.0x |

| This compound | Increased permeability | 1.5x |

Table 2: Parallel Artificial Membrane Permeability Assay (PAMPA) Data. This assay measures the passive permeability of a compound across an artificial membrane.[1]

| Compound | EC50 (nM) | Cell Line |

| This compound | 4 | MV4;11 |

Table 3: Antiproliferative Effect of this compound. EC50 represents the concentration of a drug that gives half-maximal response.

| Compound | Bromodomain | Kd (nM) |

| ARV-771 | BRD2(1) | 34 |

| BRD2(2) | 4.7 | |

| BRD3(1) | 8.3 | |

| BRD3(2) | 7.6 | |

| BRD4(1) | 9.6 | |

| BRD4(2) | 7.6 |

Table 4: Binding Affinity (Kd) of ARV-771 to BET Bromodomains. Kd is the equilibrium dissociation constant, a measure of binding affinity.

Signaling Pathways and Experimental Workflows

Experimental Protocols

Synthesis of ARV-771

The synthesis of ARV-771 is a multi-step process. A detailed procedure can be found in the supplementary information of the publication by Raina et al. (2016) in PNAS.[5] The general strategy involves the synthesis of the BET-binding moiety, the VHL ligand, and the linker, followed by their conjugation.

Western Blot for BET Protein Degradation

-

Cell Culture and Treatment: Cancer cell lines (e.g., 22Rv1, VCaP) are cultured to approximately 80% confluency.[6]

-

Treatment: Cells are treated with varying concentrations of ARV-771 or this compound for a specified duration (e.g., 16 hours).[5]

-

Lysis: Cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[6]

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[6]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., β-actin).[7]

-

Detection: After washing, the membrane is incubated with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorescent dye). The protein bands are visualized using an appropriate detection system.[6][7]

c-MYC ELISA

-

Cell Culture and Treatment: 22Rv1 cells are seeded in 96-well plates and treated with a serial dilution of the PROTAC for 16 hours.[5][8]

-

Lysis: Cells are lysed, and the lysate is collected.

-

ELISA Procedure: A sandwich ELISA kit for c-MYC is used according to the manufacturer's instructions.[9][10][11][12][13] This typically involves:

-

Coating a plate with a capture antibody.

-

Adding the cell lysate to the wells.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric or chemiluminescent signal.

-

-

Data Analysis: The signal is measured using a plate reader, and the concentration of c-MYC is determined by comparison to a standard curve.

In Vivo Tumor Xenograft Studies

-

Cell Implantation: Human cancer cells (e.g., 22Rv1 or VCaP) are implanted subcutaneously into immunocompromised mice.[5][14]

-

Tumor Growth: Tumors are allowed to grow to a specified size (e.g., >200 mm³).[5]

-

Randomization and Dosing: Mice are randomized into treatment and vehicle control groups. ARV-771 is administered, for example, by daily subcutaneous injection at a specified dose (e.g., 10 or 30 mg/kg).[5][15][16]

-

Monitoring: Tumor volume and body weight are monitored regularly.

-

Pharmacodynamic Analysis: At the end of the study, tumors are harvested for analysis of protein levels (e.g., BRD4, c-MYC) by Western blot or ELISA to confirm target engagement and degradation in vivo.[5][17]

Conclusion

The development of this compound from ARV-771 through an amide-to-ester substitution represents a successful strategy for optimizing PROTAC properties. This modification leads to enhanced cell permeability, which can contribute to improved cellular activity. This in-depth guide provides the necessary technical information for researchers to understand the key differences between these two important BET degraders and to design further experiments in the field of targeted protein degradation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell culture, cell treatments and western blotting for BRD4 degradation [bio-protocol.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. selleckchem.com [selleckchem.com]

- 9. Mouse c-MYC ELISA Kit [ABIN6968710] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]

- 10. Human c-Myc ELISA Kit (ab277452) | Abcam [abcam.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Human c-Myc (Total) ELISA Kit (KHO2041) - Invitrogen [thermofisher.com]

- 13. content.abcam.com [content.abcam.com]

- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

OARV-771: A Technical Guide to a Novel BET Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of OARV-771, a novel VHL-based Proteolysis Targeting Chimera (PROTAC) designed to degrade the Bromodomain and Extra-Terminal (BET) family of proteins. This compound is an ester-substituted derivative of the earlier-generation BET degrader, ARV-771, engineered for improved cell permeability and cellular activity. This document details the timeline of its conceptualization and preclinical evaluation, its mechanism of action, and key quantitative data from preclinical studies. Detailed experimental protocols for the characterization of this compound are also provided, along with visualizations of its mechanism and relevant biological pathways.

Discovery and Development Timeline

The development of this compound is rooted in the pioneering work on BET protein degraders by Arvinas, Inc. The timeline below outlines the key milestones in the discovery and preclinical development of its parent compound, ARV-771, and the subsequent innovation leading to this compound.

-

June 6, 2016: The first comprehensive preclinical data on ARV-771 is published in the Proceedings of the National Academy of Sciences by Raina et al. This study establishes ARV-771 as a potent, VHL-based pan-BET degrader with significant anti-tumor activity in preclinical models of castration-resistant prostate cancer (CRPC)[1][2].

-

2017-2020: Further preclinical studies highlight the potential of ARV-771 in other cancer types, such as mantle cell lymphoma and secondary acute myeloid leukemia, demonstrating its broad therapeutic potential[3].

-

December 23, 2021: A study by Klein VG, et al. in the Journal of Medicinal Chemistry describes a strategy to optimize PROTAC permeability and cellular activity through amide-to-ester substitution. This research leads to the design and synthesis of This compound , an ester analog of an ARV-771-like compound, demonstrating enhanced permeability and more potent degradation of BET proteins compared to its amide counterpart.

-

Present Day: While ARV-771 demonstrated robust preclinical efficacy, Arvinas, Inc. has since advanced other PROTACs into clinical trials for various indications[4][5][6]. The development status of ARV-771 and this compound is not publicly disclosed as being in active clinical development, suggesting they may serve as important preclinical tools and foundational molecules for further optimization of BET degraders.

Mechanism of Action

This compound, like its predecessor ARV-771, is a heterobifunctional molecule designed to induce the degradation of BET proteins (BRD2, BRD3, and BRD4) through the ubiquitin-proteasome system. It achieves this by simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex. This proximity induces the polyubiquitination of the BET protein, marking it for degradation by the proteasome.

The degradation of BET proteins has significant downstream effects on gene transcription. BET proteins are epigenetic readers that play a crucial role in regulating the expression of key oncogenes, including c-MYC, and are involved in androgen receptor (AR) signaling. By degrading BET proteins, this compound effectively downregulates these critical cancer-driving pathways.

Figure 1: Mechanism of this compound-induced BET protein degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for ARV-771 and this compound from preclinical studies.

Table 1: In Vitro Degradation and Proliferation

| Compound | Target | Cell Line | DC₅₀ (nM) | EC₅₀ (nM) | Reference |

| ARV-771 | BRD2/3/4 | 22Rv1 | < 5 | - | [7] |

| This compound | BRD2 | MV4;11 | 1 | - | [8] |

| BRD3 | MV4;11 | 4 | - | [8] | |

| BRD4 | MV4;11 | 6 | - | [8] | |

| Proliferation | MV4;11 | - | 4 | [8] |

DC₅₀: Concentration resulting in 50% degradation of the target protein. EC₅₀: Concentration resulting in a 50% maximal effect in a functional assay (e.g., anti-proliferative).

Table 2: Binding Affinity (Kd) of ARV-771

| Target | Kd (nM) | Reference |

| BRD2 (BD1) | 34 | [7] |

| BRD2 (BD2) | 4.7 | [7] |

| BRD3 (BD1) | 8.3 | [7] |

| BRD3 (BD2) | 7.6 | [7] |

| BRD4 (BD1) | 9.6 | [7] |

| BRD4 (BD2) | 7.6 | [7] |

Kd: Dissociation constant, a measure of binding affinity.

Table 3: In Vivo Efficacy of ARV-771 in a 22Rv1 Xenograft Model

| Treatment Group | Dose and Schedule | Tumor Growth Inhibition | Reference |

| ARV-771 | 30 mg/kg, s.c., daily | Tumor Regression | [1][9] |

s.c.: subcutaneous administration.

Key Signaling Pathways

The degradation of BET proteins by this compound leads to the downregulation of critical oncogenic signaling pathways. The diagram below illustrates the central role of BET proteins in transcription and how their degradation impacts cancer cell proliferation and survival.

Figure 2: Signaling pathway affected by this compound-mediated BET degradation.

Experimental Protocols

Western Blotting for BET Protein Degradation

This protocol is adapted from methodologies described in preclinical studies of BET degraders to assess the in vitro degradation of target proteins.

-

Cell Culture and Treatment: Plate cells (e.g., 22Rv1, MV4;11) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 4, 8, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research and Development | Arvinas [arvinas.com]

- 5. PROTAC Pipeline | Arvinas [arvinas.com]

- 6. arvinasmedical.com [arvinasmedical.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

OARV-771: A VHL-based BET Degrader for Targeted Protein Knockdown

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

OARV-771 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins—BRD2, BRD3, and BRD4. By co-opting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of these key epigenetic readers. This targeted protein knockdown has shown significant anti-proliferative effects in various cancer cell lines, particularly in models of castration-resistant prostate cancer (CRPC), by downregulating critical oncogenes such as c-MYC and impacting androgen receptor (AR) signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the BET bromodomains and another ligand that recruits the VHL E3 ubiquitin ligase, connected by a chemical linker.[1] The simultaneous binding of this compound to a BET protein and VHL forms a ternary complex. This proximity induces the VHL E3 ligase complex to polyubiquitinate the BET protein, marking it for degradation by the 26S proteasome. The degradation of BET proteins, which are critical transcriptional co-activators, leads to the downregulation of key target genes involved in cell proliferation and survival, such as c-MYC and components of the androgen receptor signaling pathway.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its binding affinity for BET bromodomains, degradation potency in various cell lines, and cellular anti-proliferative activity.

Table 1: Binding Affinity of this compound for BET Bromodomains

| Target | Kd (nM) |

| BRD2 (BD1) | 34 |

| BRD2 (BD2) | 4.7 |

| BRD3 (BD1) | 8.3 |

| BRD3 (BD2) | 7.6 |

| BRD4 (BD1) | 9.6 |

| BRD4 (BD2) | 7.6 |

| Data sourced from MedchemExpress and TargetMol.[3][4] |

Table 2: Degradation Potency (DC50) of this compound

| Protein | Cell Line | DC50 (nM) |

| BRD2 | 22Rv1 | < 5 |

| BRD3 | 22Rv1 | < 5 |

| BRD4 | 22Rv1 | < 5 |

| BRD2 | - | 1 |

| BRD3 | - | 4 |

| BRD4 | - | 6 |

| Data for 22Rv1 cells from Raina et al. (2016)[2]; additional data from MedchemExpress.[5] |

Table 3: Cellular Potency of this compound

| Assay | Cell Line | IC50/EC50 (nM) |

| c-MYC Suppression (IC50) | 22Rv1 | < 1 |

| Anti-proliferation (EC50) | MV4;11 | 4 |

| Anti-proliferation (IC50) | MOLM-13 | 7.45 |

| Anti-proliferation (IC50) | RS4;11 | 2.4 |

| Anti-proliferation (IC50) | Z-138 | 142 |

| Anti-proliferation (EC50) | CWR22R | 44 |

| Data from Raina et al. (2016)[2] and MedchemExpress.[3][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Western Blotting for BET Protein Degradation

This protocol describes the detection and quantification of BRD2, BRD3, and BRD4 protein levels in cells following treatment with this compound.

Materials:

-

Cell lines (e.g., 22Rv1, VCaP)

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

Tris-glycine SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD2, anti-BRD3, anti-BRD4, anti-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of this compound for 16 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate protein samples on a Tris-glycine SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., actin) to determine the extent of protein degradation.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

-

Cell lines

-

This compound

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to adhere.

-

Treatment: Treat cells with a serial dilution of this compound for 72 hours.

-

Assay Protocol:

-

Equilibrate the plate to room temperature for 30 minutes.[6]

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[6]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

-

-

Measurement: Read the luminescence using a plate reader.

-

Analysis: Plot the luminescent signal against the drug concentration and determine the EC50 value.

Apoptosis Assay (Caspase-Glo® 3/7)

This assay quantifies apoptosis by measuring the activity of caspases 3 and 7.

Materials:

-

Cell lines

-

This compound

-

Opaque-walled 96-well plates

-

Caspase-Glo® 3/7 Assay kit

Procedure:

-

Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound for 24-48 hours.

-

Assay Protocol:

-

Measurement: Read the luminescence using a plate reader.

-

Analysis: Compare the luminescent signal of treated cells to untreated controls to determine the induction of apoptosis.

Quantitative PCR (qPCR) for c-MYC Expression

This protocol measures the mRNA levels of the c-MYC gene, a downstream target of BET proteins.

Materials:

-

Treated cell lysates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for c-MYC and a housekeeping gene (e.g., GAPDH)

-

SYBR Green qPCR master mix

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from cells treated with this compound for 16 hours.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions with SYBR Green master mix, cDNA, and primers for c-MYC and a housekeeping gene.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of c-MYC mRNA, normalized to the housekeeping gene.

Conclusion

This compound is a powerful research tool for studying the biological functions of BET proteins and holds therapeutic potential, particularly in the context of cancers driven by BET-dependent transcription. Its ability to catalytically induce the degradation of BRD2, BRD3, and BRD4 offers a distinct and often more profound biological impact compared to traditional small-molecule inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working with this compound and other VHL-based BET degraders.

References

- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 4. promega.com [promega.com]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

- 7. promega.com [promega.com]

An In-depth Technical Guide to the Target Protein Selectivity Profile of OARV-771

For Researchers, Scientists, and Drug Development Professionals

OARV-771 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed to induce the degradation of specific target proteins. As a heterobifunctional molecule, it operates by hijacking the cell's natural protein disposal machinery to selectively eliminate proteins of interest, offering a distinct mechanistic advantage over traditional small-molecule inhibitors. This guide provides a comprehensive overview of the target selectivity profile of this compound, detailing its primary targets, binding affinities, degradation efficacy, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound is classified as a VHL-based BET degrader.[1] Its structure consists of three key components: a ligand that binds to the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] By simultaneously binding to a BET protein and the VHL E3 ligase, this compound forms a ternary complex. This proximity induces the VHL ligase to polyubiquitinate the BET protein, marking it for recognition and subsequent degradation by the 26S proteasome.[3][2] This event leads to the effective and sustained clearance of BET proteins from the cell.[3][4]

A diagram illustrating the PROTAC mechanism of this compound is provided below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

OARV-771: A Technical Guide to its Effects on BRD2, BRD3, and BRD4

For Researchers, Scientists, and Drug Development Professionals

Introduction

OARV-771 is a potent and cell-permeable VHL-based BET degrader, classified as a Proteolysis Targeting Chimera (PROTAC). It is an ester-substituted analog of the well-characterized BET degrader ARV-771, a modification designed to enhance cellular permeability and, consequently, biological activity. This document provides a comprehensive technical overview of this compound's effects on the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.

Quantitative Analysis of this compound's Degradation Profile

This compound induces the degradation of BRD2, BRD3, and BRD4. The following tables summarize the quantitative data regarding its degradation efficiency (DC50) and binding affinities (Kd) for the individual bromodomains of these proteins. For comparative context, data for its parent compound, ARV-771, is also provided where available.

Table 1: Degradation Efficiency (DC50) of this compound

| Target | DC50 (nM) |

| BRD2 | 1[1][2] |

| BRD3 | 4[1][2] |

| BRD4 | 6[1][2] |

Table 2: Binding Affinity (Kd) of ARV-771 to BET Bromodomains

| Target Bromodomain | Kd (nM) |

| BRD2 (BD1) | 34[3][4][5] |

| BRD2 (BD2) | 4.7[3][4][5] |

| BRD3 (BD1) | 8.3[3][4][5] |

| BRD3 (BD2) | 7.6[3][4][5] |

| BRD4 (BD1) | 9.6[3][4][5] |

| BRD4 (BD2) | 7.6[3][4][5] |

Mechanism of Action

This compound functions as a PROTAC, a heterobifunctional molecule that hijacks the cell's natural protein disposal system. It simultaneously binds to a BET protein (BRD2, BRD3, or BRD4) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of the target BET protein, marking it for degradation by the proteasome. This degradation-based mechanism differs from traditional small-molecule inhibitors that only block the protein's function.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blotting for BET Protein Degradation

This protocol is for assessing the degradation of BRD2, BRD3, and BRD4 in cultured cells following treatment with this compound.

a. Cell Culture and Treatment:

-

Seed cells (e.g., MV4;11, a human leukemia cell line) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 2, 4, 8, 16, 24 hours).

b. Protein Lysate Preparation:

-

After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein and determine the protein concentration using a BCA protein assay.

c. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 4-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

d. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

This protocol is to determine the anti-proliferative effect of this compound.

-

Seed cells (e.g., MV4;11) in a 96-well plate at a density of 5,000 cells/well.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.

-

Assess cell viability using a commercial kit such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Measure luminescence using a plate reader.

-

Calculate the EC50 value, the concentration of this compound that causes a 50% reduction in cell viability.

Signaling Pathways Affected by this compound

By degrading BRD2, BRD3, and BRD4, this compound impacts various downstream signaling pathways that are crucial for cancer cell proliferation and survival. BET proteins are epigenetic readers that play a key role in regulating the transcription of oncogenes.

A primary target of BET proteins is the MYC oncogene. BRD4, in particular, is known to be a critical regulator of MYC transcription. By degrading BRD4, this compound leads to the downregulation of MYC expression, which in turn can induce cell cycle arrest and apoptosis.

Furthermore, BET proteins are involved in the regulation of other important signaling pathways, including the NF-κB and PI3K/AKT pathways. The degradation of BET proteins by this compound can therefore lead to a broad anti-cancer effect by simultaneously disrupting multiple pro-survival signaling cascades.

References

An In-depth Technical Guide on the Downstream Effects of ARV-771

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) degrader based on PROTAC (Proteolysis-Targeting Chimera) technology.[1][2] It is designed to target the BET family of proteins—BRD2, BRD3, and BRD4—for ubiquitination and subsequent proteasomal degradation.[3] This targeted protein degradation strategy offers a distinct and often more effective approach compared to traditional small-molecule inhibition. This document provides a comprehensive overview of the downstream effects of ARV-771, including its impact on cellular signaling pathways, quantitative data on its activity, and detailed experimental protocols for key assays.

Mechanism of Action

ARV-771 functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule, comprising a ligand that binds to BET proteins and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of BRD2, BRD3, and BRD4, marking them for degradation by the proteasome.[3] This degradation leads to a significant reduction in the levels of these critical transcriptional co-activators, thereby impacting the expression of key oncogenes and cell cycle regulators.

Quantitative Data Summary

The potency and efficacy of ARV-771 have been characterized across various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity (Kd) of ARV-771 for BET Bromodomains [5]

| Target | Binding Affinity (Kd) in nM |

| BRD2 (BD1) | 34 |

| BRD2 (BD2) | 4.7 |

| BRD3 (BD1) | 8.3 |

| BRD3 (BD2) | 7.6 |

| BRD4 (BD1) | 9.6 |

| BRD4 (BD2) | 7.6 |

Table 2: Degradation and Anti-proliferative Activity of ARV-771 in Cancer Cell Lines [6][7]

| Cell Line | Cancer Type | DC50 (BET Degradation) | IC50/EC50 (Anti-proliferation) |

| 22Rv1 | Castration-Resistant Prostate Cancer | < 5 nM | Not Specified |

| VCaP | Castration-Resistant Prostate Cancer | Potent Activity | Not Specified |

| LnCaP95 | Castration-Resistant Prostate Cancer | Potent Activity | Not Specified |

| MV4;11 | Acute Myeloid Leukemia | Not Specified | 4 nM |

Table 3: Downstream Effector Modulation by ARV-771 [5][7]

| Downstream Effector | Cell Line | Effect | IC50 |

| c-MYC | 22Rv1 | Depletion | < 1 nM |

Key Downstream Signaling Pathways

The degradation of BET proteins by ARV-771 initiates a cascade of downstream effects, primarily through the modulation of gene expression. Key affected pathways include c-MYC signaling, androgen receptor (AR) signaling, and apoptosis induction.

c-MYC Signaling Pathway

c-MYC is a critical oncoprotein and a well-established downstream target of BET proteins. By degrading BRD4, ARV-771 effectively downregulates c-MYC expression, leading to cell cycle arrest and reduced proliferation in cancer cells.[5][7]

Caption: ARV-771-mediated degradation of BRD4 and its effect on c-MYC.

Androgen Receptor (AR) Signaling

In castration-resistant prostate cancer (CRPC), ARV-771 has been shown to suppress AR signaling.[7] This is a crucial downstream effect, as AR signaling is a key driver of CRPC progression. ARV-771 treatment leads to a reduction in both full-length AR (FL-AR) and AR splice variant 7 (AR-V7) mRNA and protein levels.[7][8]

Caption: Downstream impact of ARV-771 on Androgen Receptor signaling.

Apoptosis Induction

A significant downstream consequence of ARV-771 treatment is the induction of apoptosis, or programmed cell death, in cancer cells.[2][4] This is achieved through the modulation of apoptosis-associated proteins. For instance, ARV-771 treatment leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a well-established marker of apoptosis.[2][8] Furthermore, it can reduce the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of ARV-771's downstream effects.

Western Blotting for Protein Degradation

Objective: To determine the extent of BET protein degradation following ARV-771 treatment.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HepG2, Hep3B) at a suitable density and allow them to adhere overnight.[2] Treat the cells with varying concentrations of ARV-771 for the desired duration (e.g., 24, 48, 72 hours).[2]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

Objective: To assess the anti-proliferative effects of ARV-771.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., Hep3B, HepG2) in 96-well plates at an appropriate density.[2]

-

Drug Treatment: After 24 hours, treat the cells with a serial dilution of ARV-771 for 24, 48, and 72 hours.[2]

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50/EC50 values.

c-MYC and AR ELISA

Objective: To quantify the levels of c-MYC and Androgen Receptor proteins following ARV-771 treatment.

Protocol:

-

Cell Plating and Treatment: Plate 22Rv1 cells (for c-MYC) or VCaP cells (for AR) in multi-well plates (e.g., 30,000-40,000 cells per well).[1] Treat the cells with a serial dilution of ARV-771.

-

Cell Lysis: Lyse the cells according to the ELISA kit manufacturer's protocol.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific c-MYC or AR kit. This typically involves adding the cell lysates to antibody-coated plates, followed by incubation with detection antibodies and a substrate.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve and calculate the concentration of c-MYC or AR in the samples.

References

- 1. selleckchem.com [selleckchem.com]

- 2. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Role of ARV-771 in Castration-Resistant Prostate Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Abstract

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, often characterized by resistance to conventional androgen deprivation therapies. This resistance is frequently driven by persistent androgen receptor (AR) signaling, including through the expression of AR splice variants like AR-V7. A promising therapeutic strategy involves targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4), which are crucial epigenetic readers that regulate the transcription of key oncogenes, including c-MYC and the androgen receptor itself. ARV-771 is a potent, small-molecule pan-BET degrader that utilizes Proteolysis-Targeting Chimera (PROTAC) technology. This document provides a detailed technical guide on the mechanism, efficacy, and experimental validation of ARV-771 in preclinical models of CRPC.

Introduction: Targeting BET Proteins in CRPC

Prostate cancer is a leading cause of cancer-related death in men.[1] While initially responsive to androgen deprivation, the disease often progresses to a more aggressive, castration-resistant state (CRPC).[1] In CRPC, the androgen receptor (AR) signaling axis remains a key driver of tumor growth, even in a low-androgen environment.[1][2] This can occur through AR gene amplification, mutation, or the expression of constitutively active AR splice variants, such as AR-V7, which lacks the ligand-binding domain targeted by drugs like enzalutamide.[1]

BET proteins, particularly BRD4, are critical co-activators of AR-mediated transcription. They also regulate the expression of the potent oncogene c-MYC.[1][3] Traditional BET inhibitors have shown some activity in CRPC models, but their efficacy can be limited.[1] ARV-771 represents a next-generation approach. As a PROTAC, it is a bifunctional molecule designed to induce the degradation of BET proteins rather than merely inhibiting them.[4][5] This offers the potential for a more profound and durable suppression of downstream signaling pathways.[1]

Mechanism of Action: PROTAC-Mediated Degradation

ARV-771 is a chimeric molecule composed of a moiety that binds to BET proteins, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5] This tripartite binding forms a ternary complex between the BET protein and the E3 ligase, leading to the polyubiquitination of the BET protein. This ubiquitination marks the protein for degradation by the proteasome, effectively eliminating it from the cell.[2][6] This catalytic mechanism allows a single molecule of ARV-771 to induce the degradation of multiple BET protein molecules.[3]

References

- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Therapeutic Potential of ARV-771 in Hepatocellular Carcinoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and therapeutic potential of ARV-771, a Proteolysis Targeting Chimera (PROTAC), in the context of Hepatocellular Carcinoma (HCC). ARV-771 is designed to induce the degradation of Bromodomain and Extra-Terminal domain (BET) proteins, which are critical regulators of gene transcription and are often implicated in cancer development.

Core Mechanism of Action

ARV-771 is a VHL E3 ligase-based, small-molecule pan-BET degrader.[1][2] Its mechanism involves simultaneously binding to a BET protein (BRD2, BRD3, or BRD4) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target BET protein.[2][3][4] In HCC cells, this degradation suppresses cell viability and colony formation by inducing cell cycle arrest and triggering apoptosis.[3][4][5][6][7]

Beyond its primary action on BET proteins, ARV-771 has been shown to downregulate multiple non-proteasomal deubiquitinases (DUBs), including USP1, USP10, and USP13, which are themselves critical to cancer development.[3] This suggests a multi-faceted anti-tumor activity in HCC.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies of ARV-771 in HCC models.

Table 1: In Vitro Efficacy of ARV-771 in HCC Cell Lines

| Cell Line | Assay Type | Key Findings | Concentration | Time Point | Reference |

|---|---|---|---|---|---|

| Hep3B | Cell Viability | Dose-dependent inhibition of cell viability | Starting at 0.25 µM | 24, 48, 72 h | [3][4] |

| HepG2 | Cell Viability | Dose-dependent inhibition of cell viability | Starting at 0.25 µM | 24, 48, 72 h | [3][4] |

| HCCLM3 | Cell Viability | Dose-dependent inhibition of cell viability | Starting at 0.5 µM | 24, 48, 72 h | [3][4] |

| HepG2 & Hep3B | BET Degradation | Marked decrease in BRD2, BRD3, and BRD4 protein levels | Starting at 0.1 µM | Not Specified | [4] |

| HepG2 & Hep3B | Apoptosis | Remarkable induction of PARP cleavage | Not Specified | Not Specified |[7] |

Table 2: In Vivo Efficacy of ARV-771 in HCC Xenograft Model

| Animal Model | Cell Line Used | Treatment Regimen | Key Findings | Reference |

|---|

| Nude Mice | HepG2 | 20 mg/kg/day (subcutaneous injection) for 25 days | - Significant reduction in tumor volume and weight- No significant alteration in mouse body weight |[3][8] |

Table 3: Synergistic Effects of ARV-771 with Sorafenib

| Cell Lines | Combination | Key Findings | Reference |

|---|

| HepG2 & Hep3B | ARV-771 (0.25, 0.5, 1 µM) + Sorafenib (1.25, 2.5, 5 µM) | Synergistically inhibited the growth of HCC cells (Combination Index < 1) |[3][4][9] |

Key Signaling Pathways and Molecular Interactions

ARV-771's therapeutic action and potential resistance mechanisms are rooted in its modulation of several key cellular signaling pathways.

Caption: Mechanism of action and resistance pathways for ARV-771 in HCC.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below.

4.1. Cell Viability Assay

-

Objective: To determine the dose-dependent effect of ARV-771 on the proliferation of HCC cells.

-

Procedure:

-

Seed HCC cells (e.g., HepG2, Hep3B) in 96-well plates at a specified density.

-

After allowing cells to adhere overnight, treat them with various concentrations of ARV-771 (e.g., 0.25 µM to 2 µM) or a vehicle control (DMSO).

-

Incubate the cells for specified time points (24, 48, and 72 hours).

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability relative to the vehicle control.

-

4.2. Western Blot Analysis for Protein Degradation

-

Objective: To quantify the degradation of target proteins (BRD2, BRD3, BRD4) and assess apoptosis markers (cleaved PARP).

-

Procedure:

-

Treat HCC cells with desired concentrations of ARV-771 for a specified duration.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA Protein Assay Kit.

-

Separate equal amounts of protein (e.g., 20 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., anti-BRD4, anti-cleaved PARP, anti-Actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

4.3. In Vivo Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of ARV-771 in a live animal model.

-

Procedure:

-

Subcutaneously inject a suspension of HCC cells (e.g., HepG2) into the flank of immunodeficient mice (e.g., nude mice).

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment and control groups.

-

Administer ARV-771 (e.g., 20 mg/kg/day, subcutaneously) or vehicle control daily or on a specified schedule for a set period (e.g., 25 days).[3][8]

-

Measure tumor volume and body weight regularly (e.g., every 5 days).

-

At the end of the study, sacrifice the mice, excise the tumors, and measure their final weight.

-

Caption: Preclinical experimental workflow for evaluating ARV-771 in HCC.

Potential Resistance Mechanisms

Preclinical studies indicate that HCC cells can develop resistance to ARV-771. This resistance is associated with the activation of compensatory signaling pathways, specifically the MEK/ERK and p38 MAPK pathways.[3][4][5][6] This finding is crucial for the design of future clinical trials, suggesting that combination therapies targeting these escape pathways could be a promising strategy to enhance and prolong the efficacy of ARV-771.

Conclusion and Future Directions

ARV-771 demonstrates significant therapeutic potential in preclinical models of HCC through its potent ability to induce the degradation of BET proteins, leading to cell cycle arrest and apoptosis. Its synergistic activity with the established HCC therapeutic, sorafenib, further highlights its clinical promise. Future research should focus on elucidating the full spectrum of its off-target effects, optimizing dosing schedules, and exploring rational combination strategies to overcome potential resistance mechanisms, thereby paving the way for clinical investigation in HCC patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression [frontiersin.org]

- 5. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - DataSheet1_ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression.docx - figshare - Figshare [figshare.com]

- 7. frontiersin.org [frontiersin.org]

- 8. ARV-771 | PROTAC | BET Degrader | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

OARV-771: A Technical Guide to its Impact on c-MYC Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

OARV-771, a potent and selective small molecule, has emerged as a significant modulator of c-MYC expression through its targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on c-MYC levels, and detailed protocols for the key experiments that have defined our understanding of this promising therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers in oncology, drug discovery, and molecular biology.

Introduction

The c-MYC oncogene is a critical driver of cellular proliferation and is frequently dysregulated in a wide range of human cancers. Its role as a transcription factor controlling the expression of numerous genes involved in cell growth and metabolism makes it a prime target for therapeutic intervention. However, the "undruggable" nature of c-MYC has posed a significant challenge for drug development.

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of BET proteins (BRD2, BRD3, and BRD4). BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, including c-MYC. By hijacking the cell's natural protein disposal system, this compound offers an innovative approach to indirectly target c-MYC by eliminating the proteins essential for its expression.

Mechanism of Action: The PROTAC Approach

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a ligand that binds to the bromodomains of BET proteins, and a linker connecting these two ligands.

The mechanism of action of this compound can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to a BET protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the BET protein.

-

Proteasomal Degradation: The poly-ubiquitinated BET protein is then recognized and targeted for degradation by the 26S proteasome.

-

c-MYC Downregulation: As BET proteins, particularly BRD4, are essential for the transcriptional activation of the MYC gene, their degradation leads to a significant reduction in c-MYC mRNA and protein levels.

Figure 1. Mechanism of this compound-induced BET protein degradation and subsequent c-MYC downregulation.

Quantitative Data on c-MYC Expression

The efficacy of this compound in degrading BET proteins and consequently reducing c-MYC expression has been quantified in various preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Degradation and Inhibitory Concentrations

| Parameter | Cell Line | Value | Reference |

| DC50 (BRD2/3/4) | 22Rv1 | < 5 nM | [1] |

| IC50 (c-MYC) | 22Rv1 | < 1 nM | [1] |

DC50 (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein. IC50 (Inhibitory Concentration 50) is the concentration of the compound that results in 50% inhibition of a biological function.

Table 2: In Vivo Downregulation of c-MYC in Xenograft Models

| Animal Model | Treatment | Duration | c-MYC Downregulation | Reference |

| 22Rv1 Tumor Xenografts (Nu/Nu mice) | 10 mg/kg ARV-771 (subcutaneous, daily) | 3 days | 76% | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's impact on c-MYC expression, primarily based on the work by Raina et al. (2016) in PNAS.

Cell Culture and Drug Treatment

-

Cell Lines: 22Rv1, VCaP, and LnCaP95 castration-resistant prostate cancer (CRPC) cell lines.

-

Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to the desired concentrations.

-

Treatment: For protein degradation and expression analysis, cells are seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the indicated concentrations of this compound or vehicle control (DMSO). Treatment duration is typically 16-24 hours.

Figure 2. General workflow for cell culture and drug treatment.

c-MYC ELISA

-

Assay Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify cellular c-MYC protein levels.

-

Procedure:

-

Cell Seeding: 22Rv1 cells are seeded at 30,000 cells per well in a 96-well plate and incubated overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound for 16 hours.

-

Cell Lysis: After treatment, the medium is removed, and cells are lysed according to the ELISA kit manufacturer's instructions (e.g., using a provided lysis buffer).

-

ELISA: The cell lysates are then analyzed for c-MYC protein concentration following a standard sandwich ELISA protocol. This typically involves incubation of the lysate in antibody-coated wells, followed by washing, addition of a detection antibody, a substrate, and measurement of the absorbance at a specific wavelength.

-

Data Analysis: A standard curve is generated using recombinant c-MYC protein, and the c-MYC concentration in the samples is determined by interpolation from the standard curve.

-

Immunoblotting

-

Purpose: To qualitatively and semi-quantitatively assess the levels of BET proteins and c-MYC.

-

Procedure:

-

Protein Extraction: Following drug treatment, cells or homogenized tumor tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against BRD2, BRD3, BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

-

Animal Model: Male athymic nude (Nu/Nu) mice.

-

Tumor Implantation: 22Rv1 cells are suspended in Matrigel and injected subcutaneously into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., a solution of DMSO, PEG300, Tween 80, and saline) and administered to the mice via subcutaneous injection, typically at a dose of 10 mg/kg daily.

-

Tissue Harvesting: After the treatment period, mice are euthanized, and tumors are excised for pharmacodynamic analysis (e.g., immunoblotting).

-

Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.

Conclusion

This compound represents a powerful tool for probing the function of BET proteins and a promising therapeutic strategy for cancers driven by c-MYC. Its ability to induce potent and sustained degradation of BET proteins leads to a significant and durable downregulation of c-MYC expression. The data and protocols presented in this technical guide provide a comprehensive resource for researchers seeking to further investigate the biological effects of this compound and to develop novel BET-degrading therapeutics. The continued exploration of this class of molecules holds great promise for the future of oncology drug discovery.

References

Methodological & Application

OARV-771 in vitro experimental protocol

An overview of in vitro experimental protocols for OARV-771, a potent BET degrader, is detailed below for researchers, scientists, and drug development professionals. Note that the compound is widely identified in scientific literature as ARV-771, and this document will proceed with this nomenclature.

Introduction

ARV-771 is a Proteolysis-Targeting Chimera (PROTAC) that potently and selectively degrades Bromodomain and Extra-Terminal (BET) family proteins, including BRD2, BRD3, and BRD4.[1][2][3] It functions by linking a BET inhibitor to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to tag BET proteins for proteasomal degradation.[2][3] This degradation leads to the suppression of downstream oncogenic signaling pathways, such as c-MYC and androgen receptor (AR) signaling, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[1][4][5]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of ARV-771 across various cancer cell lines.

Table 1: Degradation Potency (DC50) of ARV-771

| Protein Target | Cell Line | DC50 (nM) | Reference |

| BRD2 | - | 1 | [6] |

| BRD3 | - | 4 | [6] |

| BRD4 | - | 6 | [6] |

| BRD2/3/4 | 22Rv1 | < 5 | [7] |

| Overall BETs | - | < 1 | [3] |

Table 2: Anti-proliferative Activity (IC50/EC50) of ARV-771

| Cell Line | Cancer Type | IC50/EC50 (nM) | Incubation Time (hours) | Reference |

| MV4;11 | Acute Myeloid Leukemia | 4 (EC50) | - | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 120 ± 40 | 96 | [2] |

| MDA-MB-436 | Triple-Negative Breast Cancer | 450 ± 20 | 96 | [2] |

| Mino | Mantle Cell Lymphoma | 17 ± 7 | 48 | [2] |

| HepG2 | Hepatocellular Carcinoma | - | - | [4] |

| Hep3B | Hepatocellular Carcinoma | - | - | [4] |

| 22Rv1 | Castration-Resistant Prostate Cancer | Potent | 72 | [5] |

| VCaP | Castration-Resistant Prostate Cancer | Potent | 72 | [5] |

| LnCaP95 | Castration-Resistant Prostate Cancer | Potent | 72 | [5] |

Note: Specific IC50 values for HepG2, Hep3B, 22Rv1, VCaP, and LnCaP95 were not consistently reported in the search results, but ARV-771 demonstrated potent anti-proliferative effects in these lines.[4][5]

Experimental Protocols

Detailed methodologies for key in vitro experiments with ARV-771 are provided below.

Cell Culture and Compound Preparation

-

Cell Lines: Human cancer cell lines such as 22Rv1 (prostate), VCaP (prostate), HepG2 (liver), and MDA-MB-231 (breast) can be used.

-

Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Stock Solution: ARV-771 should be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[7] Aliquots of the stock solution should be stored at -20°C.

-

Working Solutions: For experiments, the stock solution should be serially diluted to the desired concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a level that affects cell viability (typically <0.1%).

Western Blotting for BET Protein Degradation

This protocol is to quantify the degradation of BRD2, BRD3, and BRD4, as well as downstream targets like c-MYC.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of ARV-771 (e.g., 0.1 nM to 1 µM) for a specified duration (e.g., 8, 16, or 24 hours).[4][8]

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Cell Viability Assay

This assay determines the effect of ARV-771 on cell proliferation.

-

Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of ARV-771 for 24, 48, 72, or 96 hours.[2][4]

-

Viability Assessment:

-

Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT) to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

Apoptosis Assay

This protocol assesses the induction of apoptosis by ARV-771.

-

Caspase Activity Assay:

-

Seed and treat cells in 96-well plates as described for the viability assay.

-

After treatment (e.g., 24 hours), use a luminogenic caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7 Assay) according to the manufacturer's protocol.[5]

-

Measure the luminescence to quantify caspase activity.

-

-

PARP Cleavage Analysis:

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with ARV-771 for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Quantitative Real-Time PCR (qPCR)

This method is used to measure changes in the mRNA levels of target genes.

-

Cell Treatment and RNA Extraction: Treat cells with ARV-771 as desired. Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a qPCR instrument and a SYBR Green or TaqMan-based assay. Use primers specific for target genes (e.g., MYC, PSA) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Signaling Pathway of ARV-771

Caption: Mechanism of action of ARV-771 leading to BET protein degradation.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro characterization of ARV-771.

References

- 1. selleckchem.com [selleckchem.com]

- 2. glpbio.com [glpbio.com]

- 3. rndsystems.com [rndsystems.com]

- 4. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for OARV-771 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

OARV-771 is a potent and selective VHL-based Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, and BRD4.[1][2] By inducing the ubiquitination and subsequent proteasomal degradation of these key epigenetic readers, this compound offers a powerful tool to probe the function of BET proteins and explore their therapeutic potential in various diseases, particularly cancer. These application notes provide detailed protocols for utilizing this compound in cell culture experiments.

Mechanism of Action

This compound is a bifunctional molecule that simultaneously binds to a BET bromodomain and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the BET protein and its subsequent degradation by the proteasome. This event disrupts downstream signaling pathways, notably by reducing levels of the proto-oncogene c-MYC, and can induce cell cycle arrest and apoptosis in susceptible cancer cell lines.[3]

Signaling Pathway

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. The following tables summarize key quantitative data from published studies.

Table 1: Degradation Potency (DC50) of this compound

| Target | DC50 (nM) | Cell Line | Reference |

| BRD2 | 1 | - | [1] |

| BRD3 | 4 | - | [1] |

| BRD4 | 6 | - | [1] |

| BRD2/3/4 | < 5 | 22Rv1 |

Table 2: Anti-proliferative and Inhibitory Activity (EC50/IC50) of this compound

| Cell Line | Assay | EC50/IC50 (nM) | Incubation Time | Reference |

| MV4;11 | Proliferation | 4 | - | [1] |

| 22Rv1 | Proliferation | - | 72h | |

| VCaP | Proliferation | - | 72h | |

| LnCaP95 | Proliferation | - | 72h | |

| Hep3B | Viability | ~250 | 24-72h | [4] |

| HepG2 | Viability | ~250 | 24-72h | [4] |

| HCCLM3 | Viability | ~500 | 24-72h | [4] |

| 22Rv1 | c-MYC depletion | < 1 | - |

Experimental Protocols

1. Cell Viability Assay

This protocol is designed to determine the effect of this compound on cell proliferation and viability.

Experimental Workflow

Figure 2: Workflow for a cell viability assay.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium. A recommended starting concentration range is 0.1 nM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the data as a dose-response curve and calculate the EC50 or IC50 value.

2. Western Blotting for BET Protein Degradation

This protocol is used to assess the degradation of BRD2, BRD3, and BRD4 proteins following this compound treatment.

Experimental Workflow

Figure 3: Workflow for Western Blotting.

Materials:

-

Cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD2, anti-BRD3, anti-BRD4, anti-c-MYC, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control.

3. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the detection and quantification of apoptotic cells following this compound treatment.